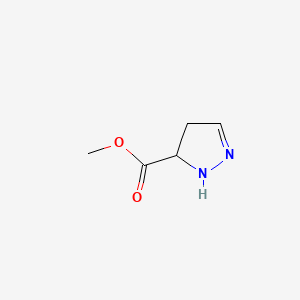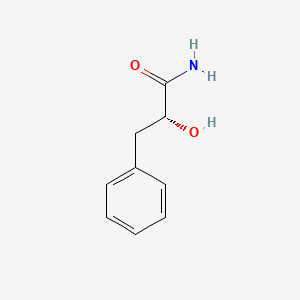
(R)-2-Hydroxy-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Hydroxy-3-phenylpropanamide is a chemical compound that belongs to the class of amides. It is also known as mandelic acid amide or (R)-mandelamide. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and agriculture. In
Applications De Recherche Scientifique
Chemoselective Reactions for Synthesis : (R)-2-Hydroxy-3-phenylpropanamide has been studied for its reactivity against dihaloalkanes and aldehydes, leading to the chemoselective synthesis of hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).
Synthesis of Enantiopure Derivatives : It has been used in the one-pot synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, highlighting its role in developing compounds with potential pharmacological applications (Li et al., 2013).
Analgesic Activity and Opioid Receptor Binding : Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide have been shown to exhibit potent analgesic activity and high affinity for opioid mu receptors, indicating its potential in pain management (Wang et al., 1995).
Antidepressant Drug Precursor : (S)-3-Hydroxy-3-phenylpropanoic acid, a related compound, is a potential progenitor of antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride (Zhao et al., 2014).
Green Synthesis Methods : It has been involved in the synthesis of kojic acid derivatives, showcasing an environmentally friendly approach in chemical synthesis (Li et al., 2013).
Potential in Treating Blood Lactate Elevation : Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid, structurally related to this compound, have shown potential in treating conditions of inappropriate blood lactate elevation (Bebernitz et al., 2000).
Neuroprotective Effects : Phenylpropanoid esters of rhamnose isolated from roots of certain plants, structurally related to this compound, have demonstrated neuroprotective effects against glutamate-induced neurotoxicity (Kim & Kim, 2000).
Opioid Receptor Binding Selectivity : Research on analogs of this compound, such as RTI-4614-4, has provided insights into opioid receptor binding selectivity, which is critical in developing safer analgesics (Rothman et al., 1991).
Propriétés
IUPAC Name |
(2R)-2-hydroxy-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9(12)8(11)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFSFXUXCGTSF-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

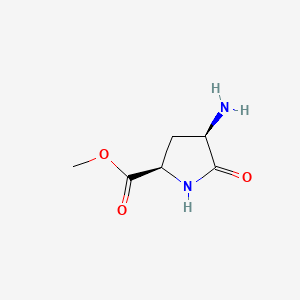
![6-Octen-2-one, 5-hydroxy-, [S-(Z)]- (9CI)](/img/no-structure.png)
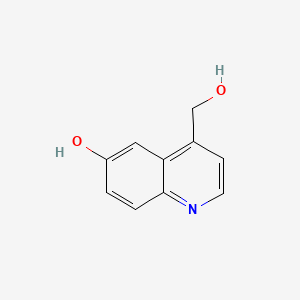
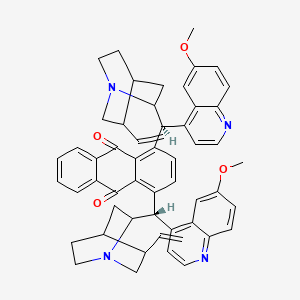
![4-Oxatetracyclo[5.2.1.0~2,6~.0~3,5~]decane](/img/structure/B575506.png)
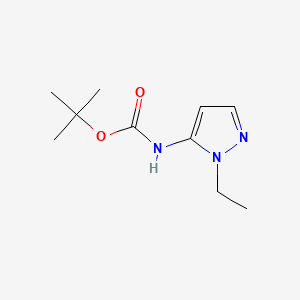
![3-Methylbenzo[c]isoxazole-5-carbonitrile](/img/structure/B575516.png)
